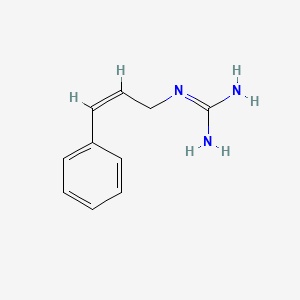
Cinnamylguanidine, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamylguanidine, (Z)- is a chemical compound with the molecular formula C10H13N3 It is a derivative of guanidine, featuring a cinnamyl group attached to the guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamylguanidine, (Z)- can be synthesized through several methods. One common approach involves the guanylation of cinnamylamine with cyanamide in the presence of a catalyst such as scandium (III) triflate. This reaction typically occurs under mild conditions in an aqueous medium . Another method involves the catalytic guanylation reaction of amines with carbodiimides, which can be performed under various conditions depending on the desired product .
Industrial Production Methods
Industrial production of cinnamylguanidine, (Z)- often involves large-scale guanylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction medium can significantly impact the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamylguanidine, (Z)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cinnamylguanidine, (Z)- into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cinnamylguanidine oxide, while reduction could produce cinnamylguanidine hydride.
Aplicaciones Científicas De Investigación
Cinnamylguanidine, (Z)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in developing new drugs.
Industry: Cinnamylguanidine, (Z)- is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of cinnamylguanidine, (Z)- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Cinnamylguanidine, (Z)- can be compared with other similar compounds, such as:
Cinnamylguanidine, (E)-: The (E)-isomer has a different spatial arrangement, which can lead to different chemical and biological properties.
Cinnamylamine: This compound lacks the guanidine moiety, resulting in different reactivity and applications.
Guanidine derivatives: Other guanidine derivatives may have different substituents, leading to variations in their chemical and biological activities.
Cinnamylguanidine, (Z)- is unique due to its specific structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
5924-65-2 |
|---|---|
Fórmula molecular |
C10H13N3 |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
2-[(Z)-3-phenylprop-2-enyl]guanidine |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H4,11,12,13)/b7-4- |
Clave InChI |
PVTRCZCFBBXXQG-DAXSKMNVSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\CN=C(N)N |
SMILES canónico |
C1=CC=C(C=C1)C=CCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















